

# Technical Support Center: T-1095 Non-Selective SGLT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-1095   |           |
| Cat. No.:            | B1682860 | Get Quote |

Welcome to the Technical Support Center for **T-1095**. This resource is designed for researchers, scientists, and drug development professionals utilizing **T-1095** in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the smooth execution of your research.

# Frequently Asked Questions (FAQs) Q1: What is T-1095 and what are its primary characteristics?

**T-1095** is a synthetic, orally active prodrug that is metabolized in the body to its active form, **T-1095**A. It functions as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), specifically SGLT1 and SGLT2. Derived from the natural SGLT inhibitor phlorizin, **T-1095** is an O-glucoside. Its non-selective nature means it impacts glucose transport in both the kidneys (primarily SGLT2) and the intestine (primarily SGLT1).

### Q2: What are the known IC50 values for T-1095?

The inhibitory potency of **T-1095**'s active form, **T-1095**A, varies for the two SGLT subtypes. The reported IC50 values for human SGLTs are:

SGLT1: 22.8 μM

SGLT2: 2.3 μM



This demonstrates an approximately 10-fold higher selectivity for SGLT2 over SGLT1.

# Q3: What are the main limitations of using **T-1095** in research?

The primary limitations of **T-1095** stem from its chemical structure and non-selective mode of action:

- Non-Selective Inhibition: Because T-1095 inhibits both SGLT1 and SGLT2, it can be
  challenging to isolate the specific effects of SGLT2 inhibition in your experiments. Inhibition
  of SGLT1 in the intestine can lead to gastrointestinal side effects and alterations in glucose
  absorption, which may confound results.
- O-Glucoside Structure: As an O-glucoside, T-1095 is susceptible to hydrolysis by β-glucosidases, which can affect its stability and half-life compared to more modern C-glucoside SGLT inhibitors.
- Limited Clinical Development: T-1095 did not progress to later stages of clinical development, meaning there is less publicly available data on its long-term effects and safety profile compared to approved SGLT2 inhibitors.

# **Troubleshooting Guides Issue 1: Difficulty Dissolving T-1095**

Problem: You are having trouble dissolving **T-1095** for your in vitro or in vivo experiments.

#### Solution:

- Solvent Selection: **T-1095** has limited solubility in aqueous solutions.
  - It is insoluble in PBS (pH 7.2).
  - It is soluble in organic solvents such as:
    - DMSO: up to 60 mg/mL (sonication recommended)
    - DMF: up to 5 mg/mL



- Ethanol: up to 1 mg/mL
- Stock Solution Preparation: For most applications, it is recommended to prepare a concentrated stock solution in DMSO.
- Working Solution Preparation: For aqueous-based assays, the DMSO stock solution should be serially diluted into the assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. For animal studies, if DMSO tolerance is a concern, consider alternative formulations or ensure the final DMSO concentration is below 10% for normal mice.

# Issue 2: Unexpected or Off-Target Effects in Experiments

Problem: You are observing effects that may not be solely attributable to SGLT2 inhibition, such as changes in intestinal glucose absorption or gastrointestinal issues in animal models.

Explanation: These effects are likely due to the inhibition of SGLT1, which is highly expressed in the small intestine.

Troubleshooting and Experimental Design:

- In Vitro Controls:
  - Use cell lines with differential expression of SGLT1 and SGLT2. For example, compare the
    effects of **T-1095** on cells primarily expressing SGLT2 (like HK-2 cells) versus cells
    expressing SGLT1.
  - Include a highly selective SGLT2 inhibitor (e.g., empagliflozin) and a selective SGLT1 inhibitor as controls to delineate the specific contributions of each transporter.
- In Vivo Experimental Design:
  - To isolate the effects of intestinal SGLT1 inhibition, you can use an isolated, vascularly perfused rat intestine model. This allows for the direct measurement of glucose absorption in the presence of **T-1095**.



In whole-animal studies, monitor for and record any gastrointestinal side effects. To
differentiate renal from intestinal effects, consider direct administration of **T-1095** to the
kidney via renal artery infusion in terminal experiments, though this is a complex
procedure.

### **Issue 3: Variability in Experimental Results**

Problem: You are experiencing inconsistent results between experiments.

Potential Causes and Solutions:

- Compound Stability:
  - Solid Form: **T-1095** is stable for at least 4 years when stored as a crystalline solid at -20°C.
  - In Solution: Stock solutions in DMSO should be stored at -80°C for long-term use (up to 1 year). For short-term storage, aliquots can be kept at 4°C, but it is recommended to prepare fresh solutions weekly to avoid degradation. Studies on similar compounds in DMSO have shown that stability can decrease over time at room temperature.
- Prodrug Activation: Remember that T-1095 is a prodrug and requires metabolic activation to T-1095A. This is particularly relevant for in vitro studies. Cell lines used should have the necessary metabolic capacity to convert T-1095. If this is a concern, consider using the active metabolite T-1095A directly if it is available.
- O-Glucoside Hydrolysis: The O-glucoside linkage in T-1095 can be cleaved by β-glucosidases. Ensure that your experimental system (e.g., cell culture media, tissue homogenates) does not contain high levels of these enzymes, which could lead to inactivation of the compound.

### **Data Presentation**

Table 1: Inhibitory Activity of T-1095A



| Transporter | Species | IC50 (μM) |
|-------------|---------|-----------|
| SGLT1       | Human   | 22.8      |
| SGLT2       | Human   | 2.3       |

Table 2: Physicochemical and Storage Information for T-1095

| Parameter           | Value                   | Reference |
|---------------------|-------------------------|-----------|
| Solubility          |                         |           |
| DMSO                | up to 60 mg/mL          | _         |
| DMF                 | 5 mg/mL                 |           |
| Ethanol             | 1 mg/mL                 |           |
| PBS (pH 7.2)        | Insoluble               |           |
| Storage & Stability |                         |           |
| Solid Form          | ≥ 4 years at -20°C      | _         |
| In Solvent          | -80°C for 1 year (DMSO) | _         |

# **Experimental Protocols**

# Protocol 1: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol is adapted from a general method for screening SGLT2 inhibitors and can be used for **T-1095**.

#### Materials:

- HK-2 cells (human kidney proximal tubule cell line)
- 96-well black, clear-bottom plates
- · Krebs-Ringer-Henseleit (KRH) buffer



- 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)
- T-1095
- DMSO
- Phlorizin (positive control)
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

#### Procedure:

- Cell Culture: Culture HK-2 cells to confluence in a 96-well plate.
- Compound Preparation: Prepare a stock solution of T-1095 in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
- Assay: a. Wash the confluent cells twice with pre-warmed KRH buffer. b. Add 100 μL of KRH buffer containing the desired concentration of T-1095 or vehicle (DMSO) to each well. c.
   Include control wells:
  - Total Uptake: Vehicle only.
  - o Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 μM). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. To initiate glucose uptake, add 10 μL of 2-NBDG solution to each well (final concentration of 100-200 μΜ). f. Incubate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with 200 μL of ice-cold KRH buffer. h. Lyse the cells and measure the fluorescence of the cell lysates.
- Data Analysis: a. Subtract the background fluorescence. b. Calculate the percentage of inhibition for each T-1095 concentration relative to the SGLT2-specific uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

### Protocol 2: Oral Administration of T-1095 in Mice

This protocol provides a general guideline for oral gavage in mice.



#### Materials:

- T-1095
- Vehicle (e.g., DMSO/PEG300/Tween 80/Saline mixture)
- Oral gavage needles (18-20 gauge for adult mice)
- Syringes

#### Procedure:

- Animal Handling: All procedures should be in accordance with approved animal care and use protocols.
- Dose Preparation: a. Prepare a stock solution of T-1095 in a suitable solvent like DMSO. b.
   Prepare the final dosing solution by diluting the stock in a vehicle appropriate for oral administration. A common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the average weight of the mice.
- Administration: a. Weigh each mouse to determine the precise volume to be administered. The maximum recommended dosing volume is typically 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. Do not force the needle. d. Once the needle is properly placed, administer the T-1095 solution slowly. e. After dosing, carefully remove the needle and monitor the animal for any signs of distress.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **T-1095** as a non-selective SGLT inhibitor.





#### Click to download full resolution via product page

Caption: Experimental workflow for an in vitro **T-1095** inhibition assay.



Click to download full resolution via product page

Caption: Logical relationship between **T-1095**'s characteristics and experimental limitations.



To cite this document: BenchChem. [Technical Support Center: T-1095 Non-Selective SGLT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682860#limitations-of-t-1095-as-a-non-selective-sglt-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com